molecular formula C24H34O6 B14759586 3beta,14,16beta-Trihydroxy-5beta-card-20(22)-enolide 16-formate CAS No. 514-21-6

3beta,14,16beta-Trihydroxy-5beta-card-20(22)-enolide 16-formate

Cat. No.: B14759586
CAS No.: 514-21-6
M. Wt: 418.5 g/mol
InChI Key: WPPUBSWJDJKYDK-DMQWCLGJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3beta,14,16beta-Trihydroxy-5beta-card-20(22)-enolide 16-formate is a complex organic compound that belongs to the class of cardenolides. These compounds are known for their biological activity, particularly in the context of cardiac glycosides, which have significant medicinal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta,14,16beta-Trihydroxy-5beta-card-20(22)-enolide 16-formate typically involves multi-step organic reactions. The starting materials are often derived from naturally occurring steroids or cardenolides. Key steps may include hydroxylation, formylation, and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of such compounds may involve biotechnological methods, including the use of microbial fermentation or plant cell cultures. These methods can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, strong bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential as a cardiac glycoside, which can be used in the treatment of heart conditions.

    Industry: Utilized in the production of pharmaceuticals and as a research chemical.

Mechanism of Action

The compound exerts its effects primarily through interaction with cellular enzymes and receptors. In the context of cardiac glycosides, it may inhibit the sodium-potassium ATPase pump, leading to increased intracellular calcium levels and enhanced cardiac contractility.

Comparison with Similar Compounds

Similar Compounds

  • Digitoxin
  • Ouabain
  • Digoxin

Uniqueness

3beta,14,16beta-Trihydroxy-5beta-card-20(22)-enolide 16-formate is unique due to its specific hydroxylation pattern and formate ester group, which may confer distinct biological activities compared to other cardenolides.

Properties

CAS No.

514-21-6

Molecular Formula

C24H34O6

Molecular Weight

418.5 g/mol

IUPAC Name

[(3S,5R,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] formate

InChI

InChI=1S/C24H34O6/c1-22-7-5-16(26)10-15(22)3-4-18-17(22)6-8-23(2)21(14-9-20(27)29-12-14)19(30-13-25)11-24(18,23)28/h9,13,15-19,21,26,28H,3-8,10-12H2,1-2H3/t15-,16+,17?,18?,19+,21+,22+,23-,24+/m1/s1

InChI Key

WPPUBSWJDJKYDK-DMQWCLGJSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CCC3C2CC[C@]4([C@@]3(C[C@@H]([C@@H]4C5=CC(=O)OC5)OC=O)O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CC(C4C5=CC(=O)OC5)OC=O)O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.